molecular formula C18H20N2O2S2 B11146928 (3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one

(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11146928
M. Wt: 360.5 g/mol
InChI Key: QJRGEILUFFPQEO-PFONDFGASA-N
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Description

The compound “(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one” is a complex organic molecule that features a thiazolidinone ring fused with an indolinone structure. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazolidinone Ring: This can be achieved through the reaction of a suitable thiourea derivative with a carbonyl compound under acidic or basic conditions.

    Indolinone Formation: The indolinone moiety can be synthesized via cyclization reactions involving aniline derivatives and appropriate carbonyl compounds.

    Coupling Reactions: The final step would involve coupling the thiazolidinone and indolinone fragments under specific conditions, possibly using catalysts or specific reagents to facilitate the reaction.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure to favor the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.

    Substitution: Replacement of one functional group with another, which can be used to create derivatives with different activities.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Compounds with similar structures are often studied for their antimicrobial, antiviral, or anticancer activities.

Medicine

    Drug Development: The compound could be a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, such compounds might:

    Bind to Enzymes: Inhibit or activate specific enzymes involved in disease pathways.

    Interact with Receptors: Modulate receptor activity to produce therapeutic effects.

    Affect Cellular Pathways: Influence cellular signaling pathways to alter cell behavior.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a thiazolidinone ring, known for their diverse biological activities.

    Indolinones: Compounds with an indolinone structure, often studied for their medicinal properties.

Uniqueness

The unique combination of the thiazolidinone and indolinone structures in this compound might confer specific biological activities not seen in other similar compounds. This uniqueness could make it a valuable target for further research and development.

Properties

Molecular Formula

C18H20N2O2S2

Molecular Weight

360.5 g/mol

IUPAC Name

(5Z)-3-hexyl-5-(1-methyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H20N2O2S2/c1-3-4-5-8-11-20-17(22)15(24-18(20)23)14-12-9-6-7-10-13(12)19(2)16(14)21/h6-7,9-10H,3-5,8,11H2,1-2H3/b15-14-

InChI Key

QJRGEILUFFPQEO-PFONDFGASA-N

Isomeric SMILES

CCCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)C)/SC1=S

Canonical SMILES

CCCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)C)SC1=S

Origin of Product

United States

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